molecular formula C24H34ClNO4 B1661873 1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride CAS No. 985-11-5

1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride

Cat. No. B1661873
CAS RN: 985-11-5
M. Wt: 436 g/mol
InChI Key: UFMDADDQBPEVKZ-UHFFFAOYSA-N
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Description

“3,4-Dimethoxybenzyl chloride” and “3,4-Dimethoxybenzoyl chloride” are organic compounds used in various chemical reactions . They are used as building blocks in organic synthesis .


Synthesis Analysis

“3,4-Dimethoxybenzyl chloride” and “3,4-Dimethoxybenzoyl chloride” have been used in the synthesis of various compounds. For instance, “3,4-Dimethoxybenzoyl chloride” has been used in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer .


Molecular Structure Analysis

The molecular formula of “3,4-Dimethoxybenzyl chloride” is C9H11ClO2 and its molecular weight is 186.64 . The molecular formula of “3,4-Dimethoxybenzoyl chloride” is (CH3O)2C6H3COCl and its molecular weight is 200.62 .


Chemical Reactions Analysis

“3,4-Dimethoxybenzyl chloride” and “3,4-Dimethoxybenzoyl chloride” are involved in various chemical reactions. For instance, “3,4-Dimethoxybenzoyl chloride” commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .


Physical And Chemical Properties Analysis

The physical properties of “3,4-Dimethoxybenzyl chloride” include a density of 1.1±0.1 g/cm3, a boiling point of 260.8±25.0 °C at 760 mmHg, and a melting point of 50-53ºC (lit.) .

Safety And Hazards

“3,4-Dimethoxybenzyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The 3,4-dimethoxybenzyl group has potential for future applications in the field of self-assembled monolayers, due to its ability to increase the solubility and stability of precursors .

properties

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,14-16,20,25H,5-8,11-13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMDADDQBPEVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OCC)OCC)OCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride

CAS RN

985-11-5
Record name Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=985-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
Reactant of Route 2
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
Reactant of Route 3
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
Reactant of Route 4
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
Reactant of Route 5
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride
Reactant of Route 6
1-(3,4-Diethoxybenzyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinolinium chloride

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